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Cancer
Type

Trial
Phase

Key Efficacy
Findings

Safety & Tolerability
Combination
Therapies

References

HER2-
Negative
Metastatic
Breast
Cancer

Phase Ib ORR: 22% (5/23
evaluable patients).

Significant decrease
in CTCs.

Pharmacodynamic
evidence of TIE2

inhibition.

Most common
TEAEs: anemia

(85%), fatigue (78%),
anorexia (67%),

leukopenia (67%).
Increased intraocular

pressure at 100 mg
dose.

Paclitaxel or
Eribulin

[1]

Chronic /
Acute
Myeloid
Leukemia
(CML/AML)

Phase I CML: 8 complete
hematologic

responses in 40
evaluable patients (4

had T315I mutation).
AML: No responses in

5 patients. Insufficient
clinical benefit for

continued
development.

DLTs: dysarthria,
muscle weakness,

peripheral
neuropathy. MTD:

150 mg (tablets)
twice daily.

Single Agent [2]

Ovarian
Cancer

Preclinical
(Murine

Model)

Rebastinib +
chemotherapy

(carboplatin/paclitaxel)
extended median

survival vs

Well-tolerated in
mouse model when

administered in diet.
Altered gene

expression in tumor

Carboplatin &
Paclitaxel

[3]
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Safety & Tolerability
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References

chemotherapy alone
(132.5 vs 127 days).

Increased cytotoxic T
cells in ascites.

cells and
macrophages.

Colorectal
Cancer
(CRC)

Preclinical Suppressed tumor
growth in

immunocompetent
models. Enhanced

CD8+ T cell activation
and tumor infiltration.

Modulated immune
microenvironment via

FGR-AKT-SP1-DKK1
axis.

Efficacy was T-cell-
mediated, more

effective in
immunocompetent

vs.
immunocompromised

mice.

Potential for
Immunotherapy

[4]

Triple-
Negative
Breast
Cancer
(TNBC)

Preclinical Demonstrated
antitumor activity in

vitro and in vivo
(MDA-MB-231 and

MDA-MB-468
xenograft models).

Induced G0/G1 cell
cycle arrest.

High oral
bioavailability and

reasonable safety in
ADME/PK studies.

Suggests a complex
mechanism beyond

CDK16 inhibition.

Not Specified [5]

Detailed Clinical Data and Experimental Protocols

To support the data in the summary table, here is a deeper look into the clinical findings and the methodologies

used in key trials.

Metastatic Breast Cancer (Phase Ib): This study enrolled 27 patients to assess safety and

pharmacodynamics. Patients received rebastinib (50 mg or 100 mg orally twice daily) combined with

standard chemotherapies. Pharmacodynamic evidence of TIE2 blockade was confirmed by a significant

increase in angiopoietin-2 levels, a compensatory response to receptor inhibition. The Recommended

Phase II Dose (RP2D) was established at 50 mg or 100 mg twice daily [1].
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Leukemia (Phase I): This first-in-human, dose-finding study involved 57 patients with relapsed/refractory

CML or AML. The primary objective was to establish the Maximum Tolerated Dose (MTD) and safety

profile. While complete hematologic responses were observed in CML, including in patients with the

resistant T315I mutation, the overall clinical benefit was deemed insufficient to justify further development

in leukemias. This led to the repurposing of rebastinib towards solid tumors via its potent TIE2 inhibition

[2].

Mechanism of Action and Signaling Pathways

Rebastinib is a small molecule, switch control inhibitor that targets multiple tyrosine kinases. Its primary and

most potent target is the TIE2 receptor (TEK) [6] [7]. It also inhibits other kinases including ABL1 (including

the T315I mutant), FLT3, and FGR [4] [2].

The following diagram illustrates its multi-faceted mechanism of action in the tumor microenvironment,

particularly its role in inhibiting metastasis via the TIE2 pathway.
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The diagram shows two primary mechanisms:

Inhibition of TIE2 and Metastasis: In the primary tumor, rebastinib blocks the TIE2 receptor on
endothelial cells and pro-tumoral macrophages. This disrupts the function of TMEM doorways,

specialized sites where tumor cells enter the bloodstream (intravasation), thereby reducing metastasis [6].
Immune Modulation: In colorectal cancer models, rebastinib inhibits the kinase FGR, which

downregulates the protein DKK1 via the PI3K-AKT-SP1 signaling cascade. Lower DKK1 levels enhance
the activation and tumor-killing function of CD8+ T-cells, potentially turning "cold" tumors "hot" and

improving response to immunotherapy [4].

Key Takeaways for Researchers

Repurposing from Leukemia to Solid Tumors: Initial development was for leukemia, but rebastinib
found its niche in solid tumors due to potent TIE2 inhibition, affecting tumor vasculature, metastasis, and

the immune microenvironment [6] [2].
Promising Combinatorial Strategy: The most compelling outcomes involve combinations: with

chemotherapy in breast and ovarian cancers, and potentially with immunotherapy in colorectal cancer by
modulating the immune landscape [1] [4] [3].

Dual Antitumor Mechanism: Rebastinib acts on both tumor vasculature/metastasis and immune cells,
offering a multifaceted approach to cancer therapy [6] [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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